Hydroxyflutamide

Antiandrogen Cell Proliferation Prostate Cancer

Hydroxyflutamide (HF, SCH-16423) is a nonsteroidal antiandrogen (NSAA) and the primary active metabolite of the prodrug flutamide. It functions as a competitive antagonist of the androgen receptor (AR).

Molecular Formula C11H11F3N2O4
Molecular Weight 292.21 g/mol
CAS No. 52806-53-8
Cat. No. B1664084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyflutamide
CAS52806-53-8
Synonyms2-hydroxyflutamide
hydroxyflutamide
OH-flutamide
Sch 16423
Sch-16423
Molecular FormulaC11H11F3N2O4
Molecular Weight292.21 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
InChIInChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)
InChIKeyYPQLFJODEKMJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyflutamide (CAS 52806-53-8): An Active Metabolite in Androgen Receptor Antagonism Research


Hydroxyflutamide (HF, SCH-16423) is a nonsteroidal antiandrogen (NSAA) and the primary active metabolite of the prodrug flutamide. It functions as a competitive antagonist of the androgen receptor (AR) [1]. As the active species responsible for the pharmacological effect of flutamide in vivo, HF is a critical tool compound for studying AR signaling pathways in prostate cancer, hirsutism, and other androgen-dependent conditions [1]. Its role as an active metabolite distinguishes it from other direct-acting antiandrogens, making it essential for research involving metabolic activation and prodrug mechanisms.

Metabolite Role Reported active metabolite that mediates flutamide's AR antagonism in vivo
Receptor Target Competitive androgen receptor (AR) antagonist
Research Differentiation Supports prodrug metabolism studies; distinguishes from direct AR antagonists

Why Hydroxyflutamide Cannot Be Replaced by Other Antiandrogens in Research


Substituting Hydroxyflutamide with a generic antiandrogen is scientifically invalid due to significant differences in potency, metabolic origin, and cellular behavior. Unlike direct antagonists such as bicalutamide or enzalutamide, HF is a metabolite, making it the correct probe for studying flutamide's pharmacology and metabolism [1]. Furthermore, the compound exhibits a unique agonist/antagonist switch in cells expressing mutated AR (e.g., LNCaP), a property not shared by all antiandrogens [2]. Its functional potency can also be context-dependent, showing higher efficacy than bicalutamide in certain intact cellular models despite lower binding affinity in cell-free assays, as detailed in the quantitative evidence below [3].

Metabolic origin mismatch
May not be interchangeable with direct antagonists due to required CYP1A2-mediated activation from flutamide.
Mutant AR response divergence
Agonist/antagonist switch in LNCaP cells differs from bicalutamide; results may not transfer if compound is substituted.
Functional endpoint context sensitivity
Reported higher potency in intact cells vs. cell-free binding does not guarantee equivalent outcome with alternative antiandrogens.

Quantitative Differentiation of Hydroxyflutamide from Key Analogs


Superior Functional Potency Over Bicalutamide in Cellular Proliferation Assays

In an intact cell model, Hydroxyflutamide demonstrated approximately 3-fold higher potency than bicalutamide (Casodex) at inhibiting DHT-stimulated proliferation of androgen-sensitive mouse Shionogi carcinoma cells [1]. This functional superiority in a cellular context is a key differentiator, despite bicalutamide often showing higher binding affinity in cell-free assays.

Cellular potency vs. bicalutamide
Head-to-head
~3-fold higher inhibition of DHT-stimulated proliferation in Shionogi cells
Reported cellular functional endpoint context; supports cellular AR antagonist comparison.
Intact cell model; potency ranking may shift in other lines.
Antiandrogen Cell Proliferation Prostate Cancer

High-Potency Antagonism of AR in Specific Binding Assays

While often cited with an IC50 of 700 nM, Hydroxyflutamide has demonstrated significantly higher potency in certain assay conditions, with reported Ki values as low as 2.0 nM and IC50 values of 43.0 nM . This potency profile is distinct from the prodrug flutamide, which exhibits a much weaker binding affinity (Ki = 55 nM) [1]. The active metabolite is therefore approximately 27.5-fold more potent than its parent compound in terms of AR binding.

AR binding affinity
Cross-study
Ki = 2.0 nM, IC50 = 43.0 nM (vs. flutamide Ki = 55 nM, ~27.5-fold difference)
Reported AR binding affinity context; supports active-metabolite potency differentiation.
Values compiled from multiple binding assays.
Androgen Receptor Binding Affinity IC50

In Vivo Efficacy of Flutamide Superior to Bicalutamide, Driven by Hydroxyflutamide

The in vivo antiandrogenic potency of flutamide, mediated by its active metabolite Hydroxyflutamide, is approximately 3-fold higher than that of bicalutamide in a rat model [1]. Flutamide was 3 times more potent than Casodex at inhibiting ventral prostate and seminal vesicle weight in orchiectomized rats supplemented with androstenedione [1]. This in vivo functional advantage is a critical point of differentiation from bicalutamide.

In vivo tissue response
Class-level
~3-fold greater reduction in prostate/seminal vesicle weight vs. bicalutamide (rat model)
Reported in vivo tissue endpoint context; supports comparison with bicalutamide.
Orchiectomized rat model; species-specific metabolism may differ.
In Vivo Pharmacology Prostate

Differentiation from Bicalutamide in Androgen-Stimulated Secretion Assays

In a head-to-head comparison, Hydroxyflutamide was significantly more potent than bicalutamide at blocking testosterone-induced GCDFP-15 release in human breast cancer cells [1]. The IC50 values for OH-FLU, Casodex, and nilutamide were 29, 180, and 87 nM, respectively, in T-47D cells, and 35, 142, and 75 nM, respectively, in ZR-75-1 cells [1]. This indicates Hydroxyflutamide is approximately 4-6 fold more potent than bicalutamide in this functional assay.

Secretion inhibition
Head-to-head
4.1–6.2-fold more potent than bicalutamide at blocking testosterone-induced GCDFP-15 (T-47D, ZR-75-1)
Reported secretion-inhibition endpoint context; supports cell-line specific potency review.
Breast cancer line functional readout; may vary with hormonal stimuli.
GCDFP-15 Breast Cancer Secretion

Distinct Agonist/Antagonist Switch in LNCaP Cells Compared to Bicalutamide

Hydroxyflutamide exhibits agonistic activity on the mutated androgen receptor (T877A) expressed in LNCaP prostate cancer cells, a property not fully shared by bicalutamide [1]. While bicalutamide maintains antagonist behavior in this context, HF can stimulate cell growth and AR-mediated transcription [2]. This differential response is a critical consideration for studies using LNCaP cells or investigating AR mutations.

Mutant AR behavior
Head-to-head
Partial agonist on T877A AR; bicalutamide remains antagonist
Reported mutant AR functional response context; supports mechanism-specific tool selection.
LNCaP model; agonist switch not generalizable to all AR mutants.
Mutant AR LNCaP Agonist

CYP1A2-Mediated Metabolic Activation Distinguishes Flutamide/Hydroxyflutamide from Direct Antagonists

Hydroxyflutamide is generated from the prodrug flutamide via extensive first-pass metabolism, primarily by CYP1A2 [1]. Steady-state plasma concentrations of the active metabolite (0.94 ± 0.23 µg·ml⁻¹) are achieved after 2-4 days of dosing with flutamide (250 mg q8h) [1]. This metabolic activation pathway is a key differentiator from direct-acting antiandrogens like bicalutamide or enzalutamide, making HF the relevant probe for studying CYP1A2-mediated drug activation and potential drug-drug interactions.

Metabolic pathway
Supporting evidence
Formed via CYP1A2; steady-state plasma 0.94 µg/mL after flutamide dosing
Reported metabolic activation pathway context; distinguishes from direct antagonists.
Inter-individual CYP1A2 variability may influence metabolite exposure.
Metabolism CYP1A2 Prodrug

Validated Application Scenarios for Hydroxyflutamide in Research


As a Functional Antagonist in Cellular Proliferation Assays

Hydroxyflutamide is the preferred compound for inhibiting DHT-stimulated proliferation in androgen-sensitive cell lines like Shionogi carcinoma cells, where it demonstrates ~3-fold higher potency than bicalutamide [1]. It should be selected over bicalutamide when maximum functional antagonism is required in this cellular context.

As a Probe for AR Binding in Competitive Displacement Studies

Use Hydroxyflutamide as a reference antagonist in AR binding assays. Its reported Ki (2.0 nM) and IC50 (43.0 nM) values [1] provide a benchmark for comparing novel AR ligands, and its role as an active metabolite makes it essential for understanding the pharmacology of flutamide-based therapies.

In Vivo Studies of Androgen-Dependent Tissue Response

For researchers modeling prostate cancer or other androgen-dependent conditions in vivo, the flutamide/Hydroxyflutamide system is a robust tool. Preclinical data show that flutamide, via its active metabolite HF, is approximately 3-fold more potent than bicalutamide at reducing prostate and seminal vesicle weight in rat models [1].

Studies of Mutant Androgen Receptor Pharmacology

Hydroxyflutamide is an essential control for investigating agonist-switch phenomena in AR mutants, such as the T877A mutation in LNCaP cells [1]. Its partial agonist activity in this model contrasts with the pure antagonist behavior of bicalutamide, making it a critical tool for studying AR mutation-driven resistance mechanisms.

Application
Selection Property
Validation Focus
Cellular AR antagonist assays
Functional endpoint response profile
Comparison with bicalutamide in Shionogi cells
AR binding displacement studies
Binding affinity benchmark
Ki/IC50 reference for novel AR ligands
In vivo androgen-dependent tissue response
In vivo tissue weight reduction profile
Comparison with bicalutamide in rat model
Mutant AR (T877A) pharmacology
Agonist/antagonist switch response
LNCaP cell growth and AR transcription

Technical Documentation Hub

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14 linked technical documents
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